(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride
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Description
(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride, also known as IPI-145, is a small molecule inhibitor that targets phosphoinositide 3-kinase (PI3K) delta and gamma isoforms. It has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Scientific Research Applications
1. Inhibitors of Human and Murine Soluble Epoxide Hydrolase
Compounds including 1-aryl-3-(1-acylpiperidin-4-yl)urea have been investigated for their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds, with structural similarities to (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride, have shown potential in reducing hyperalgesia in inflammatory pain models (Rose et al., 2010).
2. Modulation of Blood Pressure and Insulin Resistance
The derivative 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) has been tested for its efficacy in reducing blood pressure and improving insulin resistance. This compound's action aligns with the biological targets of (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride and demonstrates its potential in addressing cardiovascular and metabolic disorders (Anandan et al., 2011).
3. Corrosion Inhibition
Mannich bases like 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic environments. This application suggests a potential industrial use for (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride in corrosion protection (Jeeva et al., 2015).
4. DNA Interaction Studies
Mannich base derivatives containing piperidine moieties have been used to investigate interactions with DNA. These studies offer insight into the possible biomedical applications of (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride in genomic research or therapeutic development (Istanbullu et al., 2017).
properties
IUPAC Name |
1-[(3S)-piperidin-3-yl]-3-propan-2-ylurea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNYKFYNRZJUGA-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N[C@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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